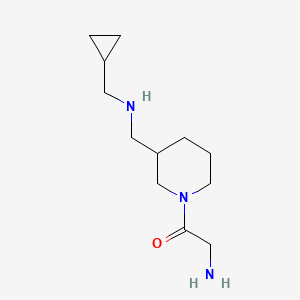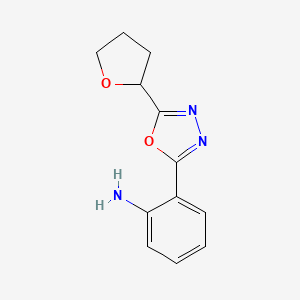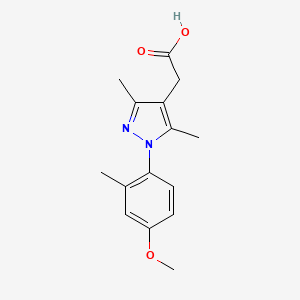
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht werden. Das in diesem Fall verwendete Diketon wäre 4-Methoxy-2-methylacetophenon.
Acylierung: Das Pyrazolderivat wird dann mit Essigsäureanhydrid acyliert, um die Essigsäureeinheit einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen (Temperatur, Druck, Katalysatoren) wären entscheidend, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann unter starken oxidierenden Bedingungen zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Der Pyrazolring kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Pyrazolinring reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: 2-(1-(4-Hydroxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure.
Reduktion: 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazolin-4-yl)essigsäure.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und analgetische Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für Erkrankungen, die mit Entzündungen und Schmerzen einhergehen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an der Entzündungsreaktion beteiligt sind, wie z. B. Cyclooxygenase (COX)-Enzyme, wodurch die Produktion von proinflammatorischen Mediatoren wie Prostaglandinen reduziert wird. Darüber hinaus kann es mit Rezeptoren im Nervensystem interagieren, um analgetische Wirkungen auszuüben.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with receptors in the nervous system to exert analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxy-2-methylphenylboronsäure: Ähnlich in der Struktur, aber es fehlt der Pyrazolring.
4-Methoxy-2-methylphenylessigsäure: Ähnlich, aber ohne den Pyrazolring und zusätzliche Methylgruppen.
2-Methoxy-5-(phenylamino)methylphenol: Enthält eine Methoxygruppe und eine Phenylaminogruppe, unterscheidet sich aber in der Kernstruktur.
Einzigartigkeit
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)essigsäure ist einzigartig aufgrund des Vorhandenseins sowohl des Pyrazolrings als auch der Essigsäureeinheit. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-[1-(4-methoxy-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-7-12(20-4)5-6-14(9)17-11(3)13(8-15(18)19)10(2)16-17/h5-7H,8H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
MLROIFMJAKSXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
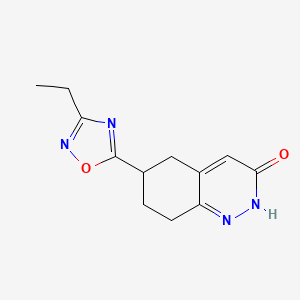

![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
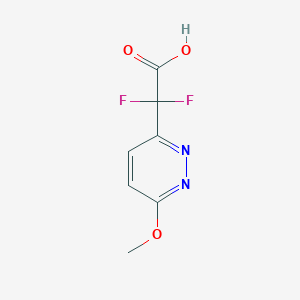
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
